molecular formula C14H11Cl2NO4 B4198291 2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE

2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE

Cat. No.: B4198291
M. Wt: 328.1 g/mol
InChI Key: WCXOLVCDITWGPF-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl N-2-furoylglycinate is a chemical compound with the molecular formula C16H14Cl2N2O5 It is a derivative of 2,4-dichlorobenzyl alcohol and is characterized by the presence of a furoyl group and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE typically involves the reaction of 2,4-dichlorobenzyl alcohol with 2-furoyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2,4-dichlorobenzyl N-2-furoate. This intermediate is then reacted with glycine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl N-2-furoylglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2,4-Dichlorobenzyl N-2-furoylglycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its antiseptic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific proteins and enzymes within the microbial cells, inhibiting their function and preventing replication .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

    2-Furoylglycine: A metabolite of furan compounds with potential biological activity.

Uniqueness

2,4-Dichlorobenzyl N-2-furoylglycinate is unique due to its combined structural features of 2,4-dichlorobenzyl and furoylglycine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and its versatility in synthetic chemistry .

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c15-10-4-3-9(11(16)6-10)8-21-13(18)7-17-14(19)12-2-1-5-20-12/h1-6H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXOLVCDITWGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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